molecular formula C19H17NO3 B277830 3-(benzyloxy)-N-(2-furylmethyl)benzamide

3-(benzyloxy)-N-(2-furylmethyl)benzamide

Cat. No. B277830
M. Wt: 307.3 g/mol
InChI Key: WJYAHVCWVRZRGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(benzyloxy)-N-(2-furylmethyl)benzamide, also known as BF-1, is a compound that has gained interest in recent years due to its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects that make it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-N-(2-furylmethyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. 3-(benzyloxy)-N-(2-furylmethyl)benzamide has been shown to inhibit the activity of protein kinase C, which is involved in cell growth and proliferation. It has also been shown to inhibit the activity of histone deacetylases, which are involved in gene expression and regulation.
Biochemical and Physiological Effects:
3-(benzyloxy)-N-(2-furylmethyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and migration of cancer cells. In addition, 3-(benzyloxy)-N-(2-furylmethyl)benzamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

3-(benzyloxy)-N-(2-furylmethyl)benzamide has several advantages for use in lab experiments. It is a fluorescent probe, which makes it easy to detect and measure. It is also relatively stable and easy to synthesize. However, there are also some limitations. 3-(benzyloxy)-N-(2-furylmethyl)benzamide has limited solubility in water, which can make it difficult to work with in certain experiments. In addition, it has not been extensively studied in vivo, so its effects in living organisms are not well understood.

Future Directions

There are several future directions for research involving 3-(benzyloxy)-N-(2-furylmethyl)benzamide. One area of interest is its potential use as a therapeutic agent for cancer. Further studies are needed to determine its efficacy and safety in vivo. Another area of interest is its potential use as a diagnostic tool for neurodegenerative diseases. 3-(benzyloxy)-N-(2-furylmethyl)benzamide has shown promise as a fluorescent probe for the detection of amyloid fibrils, and further studies are needed to determine its sensitivity and specificity. Additionally, further studies are needed to understand the mechanism of action of 3-(benzyloxy)-N-(2-furylmethyl)benzamide and its potential targets for therapeutic intervention.

Synthesis Methods

The synthesis of 3-(benzyloxy)-N-(2-furylmethyl)benzamide involves the reaction of 3-hydroxy-N-(2-furylmethyl)benzamide with benzyl bromide in the presence of a base, followed by purification through column chromatography. This method has been optimized to yield high purity and high yields of 3-(benzyloxy)-N-(2-furylmethyl)benzamide.

Scientific Research Applications

3-(benzyloxy)-N-(2-furylmethyl)benzamide has been investigated for its potential use in various scientific research applications. One area of interest is its use as a fluorescent probe for the detection of amyloid fibrils, which are associated with neurodegenerative diseases. 3-(benzyloxy)-N-(2-furylmethyl)benzamide has also been shown to have anti-tumor activity, making it a potential candidate for cancer research.

properties

Product Name

3-(benzyloxy)-N-(2-furylmethyl)benzamide

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-3-phenylmethoxybenzamide

InChI

InChI=1S/C19H17NO3/c21-19(20-13-18-10-5-11-22-18)16-8-4-9-17(12-16)23-14-15-6-2-1-3-7-15/h1-12H,13-14H2,(H,20,21)

InChI Key

WJYAHVCWVRZRGR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NCC3=CC=CO3

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NCC3=CC=CO3

Origin of Product

United States

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